Decyl octanoate
Overview
Description
It has the molecular formula C18H36O2 and is commonly used in the cosmetics and personal care industry due to its emollient properties . This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl octanoate can be synthesized through the esterification reaction between decanol and octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Decanol+Octanoic Acid→Decyl Octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors where decanol and octanoic acid are fed into the reactor along with an acid catalyst. The reaction mixture is heated and maintained at a specific temperature to ensure complete conversion of the reactants to the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Decyl octanoate, being an ester, primarily undergoes hydrolysis reactions. It can be hydrolyzed under acidic or basic conditions to yield decanol and octanoic acid . The general reactions are:
Acidic Hydrolysis: :
Decyl Octanoate+Water→Decanol+Octanoic Acid
Basic Hydrolysis (Saponification): :
Decyl Octanoate+NaOH→Decanol+Sodium Octanoate
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is typically carried out under reflux conditions.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide and is also conducted under reflux conditions.
Major Products Formed
The major products formed from the hydrolysis of this compound are decanol and octanoic acid (or sodium octanoate in the case of saponification) .
Scientific Research Applications
Decyl octanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cosmetic Chemistry: Used as an emollient and skin-conditioning agent in various skincare formulations.
Pharmaceuticals: Investigated for its potential use as a carrier for drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Biological Studies: Employed in studies related to lipid metabolism and the role of esters in biological systems.
Mechanism of Action
The mechanism of action of decyl octanoate primarily involves its interaction with the lipid bilayers of the skin. As an emollient, it helps to fill in the gaps between skin cells, providing a smooth and soft texture to the skin. This action is facilitated by its ability to penetrate the stratum corneum and enhance the skin’s barrier function .
Comparison with Similar Compounds
Decyl octanoate can be compared with other esters such as:
Octyl Octanoate: Similar in structure but derived from octanol and octanoic acid.
Decyl Hexanoate: Formed from decanol and hexanoic acid, used in similar applications but with slightly different sensory properties.
Uniqueness
This compound is unique due to its specific combination of decanol and octanoic acid, which provides a balance of hydrophobicity and emollient properties that are particularly beneficial in skincare products .
Properties
IUPAC Name |
decyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWRBUIUZMBLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062319 | |
Record name | Octanoic acid, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306-89-0 | |
Record name | Decyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2306-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, decyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KFF7R63SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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